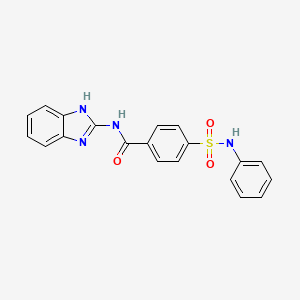
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways that are involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anti-depressant and anti-convulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anti-depressant and anti-convulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one in lab experiments is its high potency and specificity. It has been shown to exhibit significant activity at relatively low concentrations, which makes it a useful tool for studying various biological pathways and processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling and using this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one. One area of interest is the development of new anti-cancer drugs based on this compound. Researchers are also investigating its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new drugs and therapies in the future.
Métodos De Síntesis
The synthesis of 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one involves the reaction of 2-oxo-2-piperidin-1-ylethylamine with 8-methyl-4-oxo-4H-quinazoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-cancer activity against a variety of cancer cell lines. It has also been shown to possess anti-inflammatory and anti-bacterial properties. Furthermore, it has been investigated for its potential use as an anti-convulsant and anti-depressant agent.
Propiedades
IUPAC Name |
8-methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-6-5-7-13-15(12)17-11-19(16(13)21)10-14(20)18-8-3-2-4-9-18/h5-7,11H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNIJZHLZCZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)


![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)

![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
